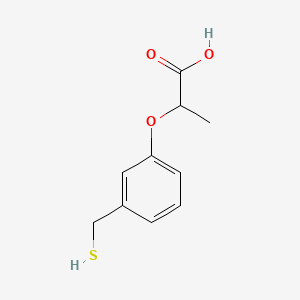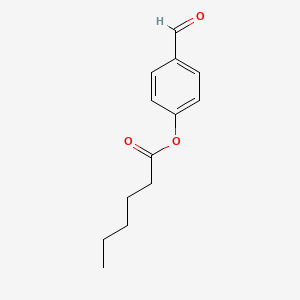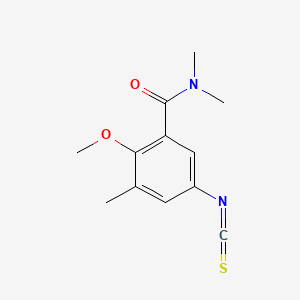
((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene: is an organic compound characterized by a benzene ring attached to a hydrocarbon chain that includes three units of ethylene glycol and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene typically involves multiple steps. One common method is the etherification of a benzyl alcohol derivative with an iodinated butyl ether. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This may include the use of continuous flow reactors to improve yield and efficiency.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The ether linkages in the compound can be oxidized under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives under high pressure and in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine.
Medicine:
- Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, the iodine atom can be used for radiolabeling, allowing the compound to be tracked within the body. The ethylene glycol units provide solubility and flexibility, making it suitable for various applications.
相似化合物的比较
- ((2-(2-(2-Bromoethoxy)ethoxy)ethoxy)methyl)benzene
- ((2-(2-(2-Chloroethoxy)ethoxy)ethoxy)methyl)benzene
Comparison:
- Uniqueness: The presence of the iodine atom in ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene makes it unique compared to its bromo and chloro counterparts. Iodine provides distinct radiolabeling capabilities and different reactivity profiles.
- Reactivity: Iodine is generally more reactive in nucleophilic substitution reactions compared to bromine and chlorine, making this compound more versatile in synthetic applications.
属性
分子式 |
C15H23IO3 |
|---|---|
分子量 |
378.25 g/mol |
IUPAC 名称 |
2-[2-(4-iodobutoxy)ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C15H23IO3/c16-8-4-5-9-17-10-11-18-12-13-19-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
InChI 键 |
KMALHPNOHWRJEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCOCCOCCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


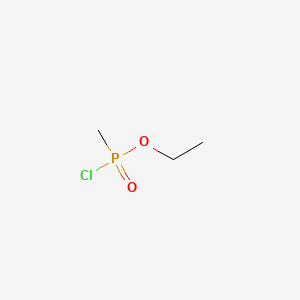

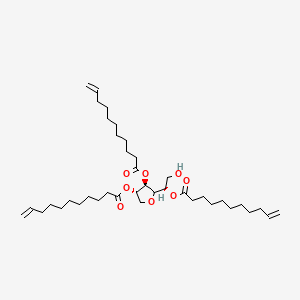
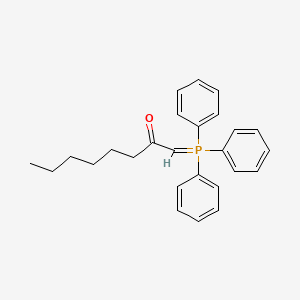

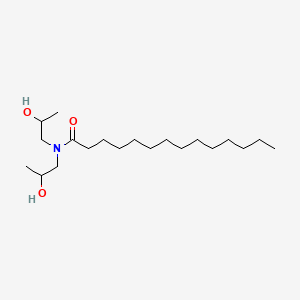
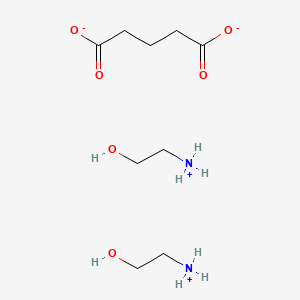
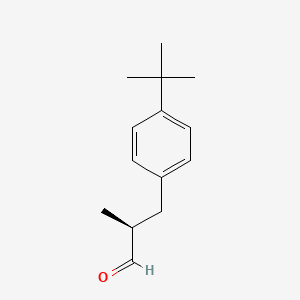
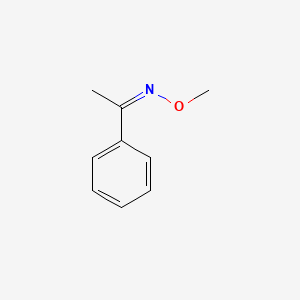
![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)

